![molecular formula C29H16O4 B3093505 9,9'-螺二[芴]-2,2',7,7'-四甲醛 CAS No. 124575-63-9](/img/structure/B3093505.png)

9,9'-螺二[芴]-2,2',7,7'-四甲醛

描述

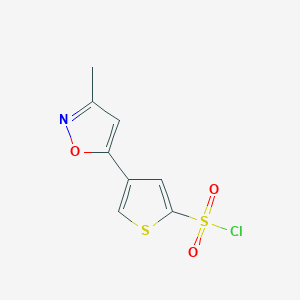

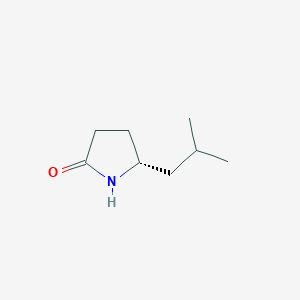

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is a compound that is used as a blue light emitting material in organic light emitting diodes (OLEDs) and other electroluminescent devices . It is soluble in common organic solvents and slightly soluble in water .

Synthesis Analysis

The synthesis of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde involves several steps. One method involves the use of 2-bromochlorobenzene as a raw material, which reacts with phenylmagnesium bromide and then with bromofluorenone at 50-100°C in a methyltetrahydrofuran solvent . Another method involves the synthesis of a Metal–Organic Framework (MOF) using a square planar tetracarboxylate ligand .Molecular Structure Analysis

The molecular formula of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is C25H16 . It has a robust structure with two perpendicularly arranged π systems . The presence of spirobifluorene cores in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .Chemical Reactions Analysis

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde can be used in the synthesis of spirobifluorene based conjugated microporous polymers . It can also be used as a hole transporting material in the fabrication of perovskite solar cells .Physical and Chemical Properties Analysis

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is a solid compound that is white to pale yellow in color . It has a molecular weight of 316.3945 Da . It is soluble in common organic solvents and slightly soluble in water .科学研究应用

合成和光物理性质

- 研究人员合成了多种 9,9'-螺二芴衍生的 N-杂环化合物,在 390-430 nm 区域表现出强烈的光致发光。这暗示了在有机电子和光子学等领域中潜在的应用,因为它们具有独特的光学特性 (Liang、Cha 和 Jahng,2013)。

晶体学和分子网络

- 9,9'-螺二芴的四硝基和四氰基衍生物已合成,显示出形成具有客体包涵潜力的开放超分子网络,表明在分子筛分和催化中的应用 (Demers 等人,2005)。

OLED 应用

- 以螺[芴-9,9'-氧杂蒽]为中心的分子显示出优异的热稳定性和空穴迁移率,使其适用于 OLED(有机发光二极管)。这表明在显示技术和照明中的潜在应用 (Liang 等人,2017)。

作用机制

Target of Action

It’s known that the compound is used in organic electronics due to its robust structure and two perpendicularly arranged π systems .

Mode of Action

The mode of action of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde involves its interaction with its targets in organic electronics. The compound features a sp3-hybridized carbon with two perpendicularly aligned π systems . This unique structure allows it to interact effectively with its targets.

Biochemical Pathways

It’s known that the compound can be used in the synthesis of spirobifluorene-based conjugated microporous polymers .

Pharmacokinetics

It’s known that the compound is soluble in common organic solvents and slightly soluble in water .

Result of Action

It’s known that the compound can be used as a hole transporting material in the fabrication of perovskite solar cells .

Action Environment

It’s known that the compound has a high glass-transition temperature and excellent thermal stability .

未来方向

生化分析

Biochemical Properties

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of metal-organic frameworks (MOFs). The compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it has been used to synthesize a metal-organic framework with copper ions, resulting in a material with high specific surface area and promising hydrogen uptake capacity . The interactions between 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde and biomolecules are primarily based on its ability to form stable covalent bonds, enhancing the stability and functionality of the resulting complexes.

Cellular Effects

The effects of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde has been observed to impact cell signaling pathways, potentially altering the behavior and function of cells.

Molecular Mechanism

At the molecular level, 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, either inhibiting or activating their functions. This binding interaction can lead to changes in gene expression, ultimately affecting cellular processes . The compound’s ability to form stable covalent bonds with biomolecules is a key factor in its mechanism of action, allowing it to modulate biochemical pathways effectively.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde remains stable under various conditions, maintaining its biochemical properties over extended periods . Its degradation products can also have significant effects on cellular processes, necessitating careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal biochemical processes . Understanding the dosage-dependent effects of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is crucial for its safe and effective application in biomedical research.

Metabolic Pathways

9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways is primarily based on its ability to form stable complexes with enzymes, modulating their activity and affecting overall metabolic processes .

Transport and Distribution

The transport and distribution of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . These interactions are essential for the compound’s localization and function within biological systems.

Subcellular Localization

The subcellular localization of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is crucial for its ability to modulate biochemical pathways and exert its effects on cellular processes.

属性

IUPAC Name |

9,9'-spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H16O4/c30-13-17-1-5-21-22-6-2-18(14-31)10-26(22)29(25(21)9-17)27-11-19(15-32)3-7-23(27)24-8-4-20(16-33)12-28(24)29/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYPGFOPUQWATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C3(C4=C2C=CC(=C4)C=O)C5=C(C=CC(=C5)C=O)C6=C3C=C(C=C6)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3093446.png)

![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3093458.png)

![[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3093463.png)

![2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile](/img/structure/B3093493.png)

![Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B3093519.png)

![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)